molecular formula C7H6Cl2O2 B13146283 2,3-Dichloro-6-(hydroxymethyl)phenol

2,3-Dichloro-6-(hydroxymethyl)phenol

Cat. No.: B13146283
M. Wt: 193.02 g/mol
InChI Key: MQEQYRMHNPGLMI-UHFFFAOYSA-N
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Description

2,3-Dichloro-6-(hydroxymethyl)phenol is an organic compound with the molecular formula C7H6Cl2O2 It is a chlorinated phenol derivative, characterized by the presence of two chlorine atoms and a hydroxymethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-6-(hydroxymethyl)phenol can be achieved through several methods. One common approach involves the hydroxymethylation of 2,3-dichlorophenol using formaldehyde in the presence of an acid catalyst. The reaction typically proceeds as follows:

    Starting Material: 2,3-Dichlorophenol

    Reagent: Formaldehyde

    Catalyst: Acid (e.g., hydrochloric acid)

    Reaction Conditions: The reaction is carried out in an aqueous medium at room temperature for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-6-(hydroxymethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2,3-Dichloro-6-carboxyphenol

    Reduction: this compound

    Substitution: 2,3-Dichloro-6-(substituted)phenol

Scientific Research Applications

Antimicrobial Applications

The primary application of 2,3-Dichloro-6-(hydroxymethyl)phenol is due to its antimicrobial properties. It is effective against various bacteria and fungi, making it suitable for disinfectants and preservatives. The compound's mechanism of action involves disrupting microbial cell membranes and interfering with metabolic processes, ultimately causing cell death.

Industrial Applications

This compound is used in several industrial applications:

  • Preservatives: Due to its antimicrobial properties, it can be used as a preservative in various industrial products, preventing microbial growth and degradation.
  • Disinfectants: It can be utilized as a disinfectant in industrial settings to eliminate bacteria and fungi on surfaces and equipment.

Structural Analogues

Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesUnique Aspects
2,4-Dichloro-6-(hydroxymethyl)phenolTwo chlorine atoms at positions 2 and 4Different substitution pattern affects reactivity
3,4-Dichloro-2,6-bis(hydroxymethyl)phenolTwo hydroxymethyl groups and two chlorine atomsIncreased solubility due to multiple hydroxymethyl groups
2,6-DichlorophenolNo hydroxymethyl group; only chlorine substitutionsLacks versatility in further chemical modifications
4-Chloro-3-(hydroxymethyl)phenolOne chlorine atom; one hydroxymethyl groupDifferent reactivity profile compared to dichlorinated derivatives

Mechanism of Action

The mechanism of action of 2,3-Dichloro-6-(hydroxymethyl)phenol involves its interaction with cellular components. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the chlorine atoms may enhance its lipophilicity, allowing it to penetrate cell membranes. The compound may target specific enzymes or receptors, disrupting cellular processes and leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenol
  • 2,6-Dichlorophenol
  • 3,5-Dichlorophenol

Comparison

2,3-Dichloro-6-(hydroxymethyl)phenol is unique due to the presence of the hydroxymethyl group, which imparts additional reactivity and potential biological activity compared to other dichlorophenols. The position of the chlorine atoms also influences its chemical properties and reactivity.

Properties

IUPAC Name

2,3-dichloro-6-(hydroxymethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O2/c8-5-2-1-4(3-10)7(11)6(5)9/h1-2,10-11H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQEQYRMHNPGLMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CO)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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